![molecular formula C9H10ClF2N B3089976 3-(3,5-Difluorophenyl)azetidine hydrochloride CAS No. 1203682-20-5](/img/structure/B3089976.png)
3-(3,5-Difluorophenyl)azetidine hydrochloride
Overview
Description
3-(3,5-Difluorophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H10ClF2N and a molecular weight of 205.6322 g/mol . It is used in the manufacture of chemical compounds and as a laboratory chemical .
Synthesis Analysis
Azetidines, such as 3-(3,5-Difluorophenyl)azetidine hydrochloride, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently, including the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which allows for stronger nucleophilic attacks compared to other secondary amine species . This unique reactivity can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
3-(3,5-Difluorophenyl)azetidine hydrochloride is a solid at room temperature . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .Safety and Hazards
This compound is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection and rinsing cautiously with water in case of eye contact .
Future Directions
Azetidines have seen significant advancements in their synthesis and reactivity, and their use in various applications is expected to continue to grow . They have potential applications in drug discovery, polymer synthesis, and as chiral templates . Future research will likely continue to explore these and other potential uses of azetidines.
properties
IUPAC Name |
3-(3,5-difluorophenyl)azetidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-8-1-6(2-9(11)3-8)7-4-12-5-7;/h1-3,7,12H,4-5H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKJLNLHGKHCBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CC(=C2)F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)azetidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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